molecular formula C9H9NO5 B8028202 2,6-Dimethoxy-4-nitrobenzaldehyde

2,6-Dimethoxy-4-nitrobenzaldehyde

Cat. No.: B8028202
M. Wt: 211.17 g/mol
InChI Key: LSBDBSFJYGXOST-UHFFFAOYSA-N
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Description

2,6-Dimethoxy-4-nitrobenzaldehyde is an organic compound with the molecular formula C9H9NO5. It is characterized by the presence of two methoxy groups and a nitro group attached to a benzaldehyde core. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethoxy-4-nitrobenzaldehyde typically involves the nitration of 2,6-dimethoxybenzaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:

    Nitration Reaction: 2,6-Dimethoxybenzaldehyde is treated with a nitrating mixture (HNO3/H2SO4) to introduce the nitro group at the para position relative to the aldehyde group.

    Reaction Conditions: The reaction is usually conducted at low temperatures to prevent over-nitration and to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethoxy-4-nitrobenzaldehyde undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Reduction: 2,6-Dimethoxy-4-aminobenzaldehyde.

    Oxidation: 2,6-Dimethoxy-4-nitrobenzoic acid.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

2,6-Dimethoxy-4-nitrobenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.

    Medicine: Research has explored its potential as a precursor for the synthesis of biologically active compounds with therapeutic properties.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,6-Dimethoxy-4-nitrobenzaldehyde involves its interaction with various molecular targets and pathways. For example, in biological systems, the compound can undergo reduction to form an amino derivative, which may interact with enzymes and proteins, affecting their function. The nitro group can also participate in redox reactions, influencing cellular oxidative stress and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethoxy-4-nitrobenzaldehyde: Similar structure but with the methoxy groups at different positions.

    4,5-Dimethoxy-2-nitrobenzaldehyde: Another isomer with different positioning of the methoxy and nitro groups.

Uniqueness

2,6-Dimethoxy-4-nitrobenzaldehyde is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The presence of methoxy groups at the 2 and 6 positions provides steric hindrance and electronic effects that can affect the compound’s behavior in chemical reactions.

Properties

IUPAC Name

2,6-dimethoxy-4-nitrobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5/c1-14-8-3-6(10(12)13)4-9(15-2)7(8)5-11/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSBDBSFJYGXOST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1C=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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